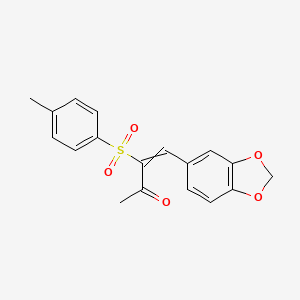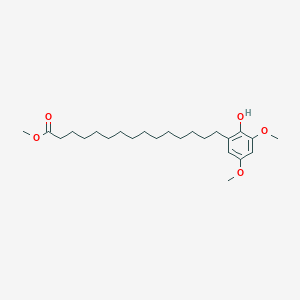![molecular formula C19H14OSe B14308077 Phenyl[4-(phenylselanyl)phenyl]methanone CAS No. 110589-53-2](/img/structure/B14308077.png)
Phenyl[4-(phenylselanyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[4-(phenylselanyl)phenyl]methanone is an organic compound that features a phenyl group attached to a methanone moiety, with a phenylselanyl substituent on the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(phenylselanyl)phenyl]methanone typically involves the reaction of 4-bromobenzophenone with diphenyl diselenide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[4-(phenylselanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenyl[4-(phenylselanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the selenium atom.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Phenyl[4-(phenylselanyl)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis through the activation of intrinsic and extrinsic apoptotic pathways.
Comparación Con Compuestos Similares
Phenyl[4-(phenylselanyl)phenyl]methanone can be compared with other similar compounds, such as:
Bis[4-(phenylethynyl)phenyl]methanone: Similar in structure but contains ethynyl groups instead of the phenylselanyl group.
Phenyl[4-(phenylthio)phenyl]methanone: Contains a phenylthio group instead of the phenylselanyl group, which may result in different chemical reactivity and biological activity.
Phenyl[4-(phenylsulfonyl)phenyl]methanone: Features a phenylsulfonyl group, which can significantly alter its chemical and biological properties.
Propiedades
Número CAS |
110589-53-2 |
|---|---|
Fórmula molecular |
C19H14OSe |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
phenyl-(4-phenylselanylphenyl)methanone |
InChI |
InChI=1S/C19H14OSe/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H |
Clave InChI |
WETNUBWSJAQPTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


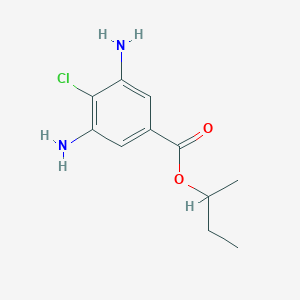
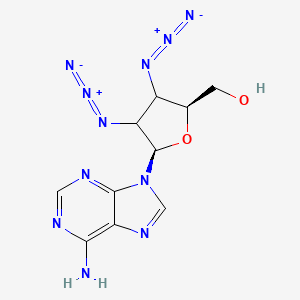
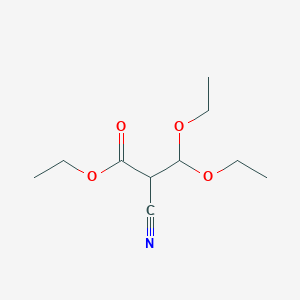
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
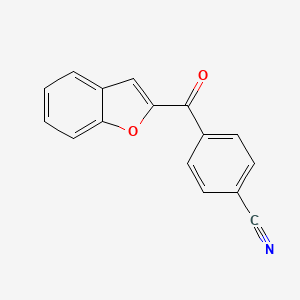
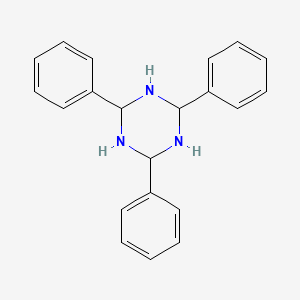
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
